1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with a unique structure that includes multiple ether linkages and a benzene ring substituted with chlorine and methoxy groups
Preparation Methods
The synthesis of 1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents One common method involves the electrophilic aromatic substitution reaction, where the benzene ring is first chlorinated to introduce the chlorine atoms at the 1 and 4 positionsThe final step involves the formation of the ether linkages through a series of Williamson ether synthesis reactions, where the phenol group is reacted with ethylene oxide under basic conditions .
Chemical Reactions Analysis
1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the ether linkages to alcohols.
Scientific Research Applications
1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it may interact with proteins and nucleic acids through hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
1,4-Dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-methoxybenzene: This compound lacks the extended ether linkages and has different chemical properties and applications.
2,5-Dichloroanisole: Similar in structure but with different substitution patterns on the benzene ring, leading to different reactivity and applications.
2,5-Dichlorophenol, methyl ether: Another related compound with different functional groups and uses
Properties
IUPAC Name |
1,4-dichloro-2-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O4/c1-3-4-15-5-8-18(20(13-15)23-2)25-11-9-24-10-12-26-19-14-16(21)6-7-17(19)22/h3,5-8,13-14H,1,4,9-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMANSAZWJYSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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